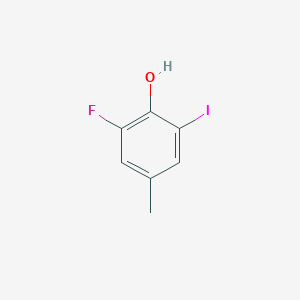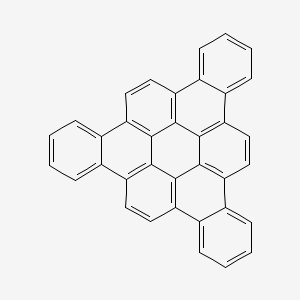
Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate is a synthetic organic compound belonging to the pyrazolidine family. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methylpyrazolidine ring. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrazolidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biochemical processes .
類似化合物との比較
- Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- Pyrrolidine-2,3-dione derivatives
Comparison: Methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate stands out due to its unique pyrazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and potential therapeutic applications. For instance, while Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is primarily used in synthetic chemistry, this compound shows promise in medicinal chemistry due to its potential enzyme inhibitory activity .
特性
CAS番号 |
76932-77-9 |
|---|---|
分子式 |
C12H15FN2O2 |
分子量 |
238.26 g/mol |
IUPAC名 |
methyl 3-(4-fluorophenyl)-5-methylpyrazolidine-4-carboxylate |
InChI |
InChI=1S/C12H15FN2O2/c1-7-10(12(16)17-2)11(15-14-7)8-3-5-9(13)6-4-8/h3-7,10-11,14-15H,1-2H3 |
InChIキー |
UOMNAOOPPJBNDY-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(NN1)C2=CC=C(C=C2)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


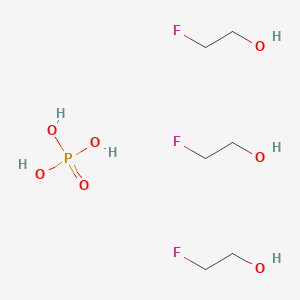

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
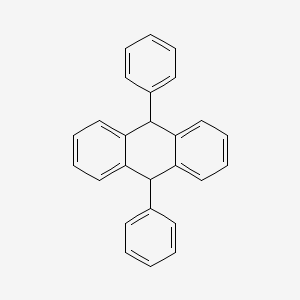
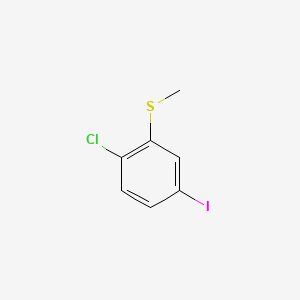
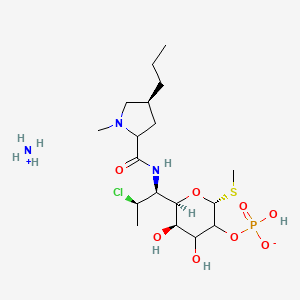

![[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate](/img/structure/B14758899.png)
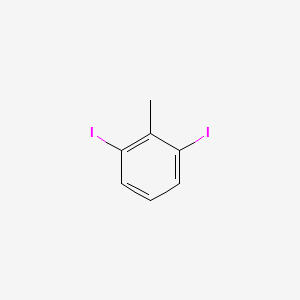
![[(1E)-2-Nitrobut-1-en-1-yl]benzene](/img/structure/B14758906.png)
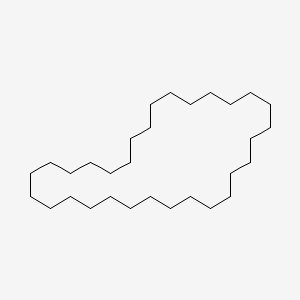
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[dichloro(phosphonato)methyl]phosphinate](/img/structure/B14758919.png)
